molecular formula C10H10N2O3 B13950492 5-(Acryloylamino)-2-aminobenzoic acid

5-(Acryloylamino)-2-aminobenzoic acid

Cat. No.: B13950492
M. Wt: 206.20 g/mol
InChI Key: JAKZMIXQGHPCFY-UHFFFAOYSA-N
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Description

This compound is structurally related to 5-acetamido-2-aminobenzoic acid (CAS 50670-83-2), where the acryloyl group is replaced by an acetyl group . The acryloylamino moiety introduces a reactive α,β-unsaturated carbonyl system, enabling participation in Michael addition or polymerization reactions, which distinguishes it from saturated acyl analogs.

Notably, a structurally similar compound, 5-(acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide, was investigated as a SARS-CoV-2 PLpro inhibitor, highlighting the pharmacological relevance of acryloylamino-substituted benzamides .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-amino-5-(prop-2-enoylamino)benzoic acid

InChI

InChI=1S/C10H10N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5H,1,11H2,(H,12,13)(H,14,15)

InChI Key

JAKZMIXQGHPCFY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acryloylamino)-2-aminobenzoic acid typically involves the reaction of 2-aminobenzoic acid with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-aminobenzoic acid+acryloyl chloride5-(Acryloylamino)-2-aminobenzoic acid+HCl\text{2-aminobenzoic acid} + \text{acryloyl chloride} \rightarrow \text{5-(Acryloylamino)-2-aminobenzoic acid} + \text{HCl} 2-aminobenzoic acid+acryloyl chloride→5-(Acryloylamino)-2-aminobenzoic acid+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 5-(Acryloylamino)-2-aminobenzoic acid may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Acryloylamino)-2-aminobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the acrylamide moiety can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(Acryloylamino)-2-aminobenzoic acid depends on its specific application. In polymer chemistry, the acrylamide moiety can undergo polymerization reactions to form cross-linked networks. In biological systems, the compound can interact with proteins and nucleic acids through covalent bonding, affecting their structure and function .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of 5-(Acryloylamino)-2-aminobenzoic acid vary depending on its use. For example, in drug delivery systems, the compound can target specific cells or tissues, releasing the active drug in a controlled manner .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Aminobenzoic Acid Derivatives
Compound Name Substituent at Position 5 Substituent at Position 2 Key Functional Groups CAS Number
5-(Acryloylamino)-2-aminobenzoic acid Acryloylamino (-NH-CO-CH₂-CH₂) Amino (-NH₂) Acrylamide, carboxylic acid Not explicitly listed
5-Acetamido-2-aminobenzoic acid Acetamido (-NH-CO-CH₃) Amino (-NH₂) Acetamide, carboxylic acid 50670-83-2
5-Chloro-2-aminobenzoic acid Chloro (-Cl) Amino (-NH₂) Halogen, carboxylic acid 635-21-2
5-Aminosalicylic acid (Mesalamine) Hydroxy (-OH) Amino (-NH₂) Hydroxyl, carboxylic acid 89-57-6
5-Bromo-2-(phenylamino)benzoic acid Bromo (-Br) Phenylamino (-NH-C₆H₅) Halogen, aryl amine, carboxylic acid 2336150 (CCDC)

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility Trends Reactivity Highlights
5-(Acryloylamino)-2-aminobenzoic acid ~208 (estimated) Moderate in polar solvents α,β-unsaturated carbonyl enables polymerization
5-Acetamido-2-aminobenzoic acid 194.19 High in DMSO, moderate in water Stable amide; resistant to hydrolysis
5-Chloro-2-aminobenzoic acid 171.58 Low in water, soluble in ethanol Electrophilic halogen enhances aromatic substitution
5-Aminosalicylic acid 153.14 High in alkaline solutions pH-sensitive hydroxyl group; anti-inflammatory

Pharmacological and Industrial Relevance

  • 5-Aminosalicylic Acid: Widely used in treating ulcerative colitis due to its anti-inflammatory properties .
  • Acryloylamino Derivatives: Explored in drug design for covalent enzyme inhibition (e.g., SARS-CoV-2 PLpro) .
  • Halogenated Derivatives : Serve as building blocks for fluorescent probes or metal-organic frameworks (MOFs) .

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